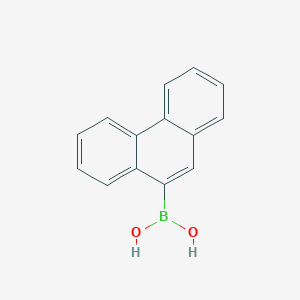

9-Phenanthreneboronic Acid

Descripción general

Descripción

9-Phenanthreneboronic Acid is an organic compound with the molecular formula C14H11BO2 and a molecular weight of 222.05 g/mol . It is a boronic acid derivative of phenanthrene, characterized by the presence of a boronic acid group attached to the ninth position of the phenanthrene ring. This compound is known for its pale yellow solid form and is soluble in dimethyl sulfoxide (DMSO) .

Métodos De Preparación

The synthesis of 9-Phenanthreneboronic Acid typically involves the reaction of 9-bromophenanthrene with trimethyl borate in the presence of a palladium catalyst . The reaction conditions generally include heating the mixture under an inert atmosphere, followed by hydrolysis to yield the desired boronic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

9-Phenanthreneboronic acid is extensively utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl systems. Key applications include:

Mechanistic Notes :

-

The reaction proceeds via transmetallation of the boronic acid to palladium, followed by reductive elimination to form C–C bonds .

-

Electron-rich phenanthrene enhances coupling efficiency due to its aromatic stabilization .

Homocoupling Reactions

Under oxidative conditions, this compound undergoes homocoupling to form biphenanthrene derivatives:

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Cu(OAc)₂, O₂, DMSO | 80°C, 12h | 9,9'-Biphenanthrene | Polycyclic aromatic hydrocarbons (PAHs) |

This reaction is critical for synthesizing extended π-conjugated systems used in organic semiconductors .

Oxidation and Reduction Reactions

The boronic acid group undergoes redox transformations:

Oxidation

-

Reagents : H₂O₂, NaOH (pH 10–12)

-

Mechanism : Hydrolytic cleavage of the B–C bond followed by oxidation .

Reduction

-

Reagents : NaBH₄, THF/MeOH

-

Product : 9-Phenanthreneboronate ester (stabilized form).

Formation of Boronate Esters

This compound reacts with diols (e.g., neopentyl glycol) to form stable boronate esters :

| Diol | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| 2,2-Dimethyl-1,3-propanediol | Toluene, reflux, 6h | This compound neopentylglycol ester | High thermal stability |

These esters serve as intermediates in Suzuki couplings and protect boronates during multistep syntheses .

Synthetic Preparation

The compound is synthesized via lithium-halogen exchange :

| Starting Material | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| 9-Bromophenanthrene | n-BuLi, B(OiPr)₃, −78°C to RT | 36g | 97% |

Procedure :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of 9-phenanthreneboronic acid as an anticancer agent. It has been shown to exhibit cytotoxic properties against cancer cells at sub-micromolar concentrations, suggesting its viability as a candidate for further development in cancer therapies. Notably, it targets multiple pathways associated with tumor growth and proliferation, including interactions with estrogen receptors and poly(ADP-ribose) polymerases (PARPs) .

1.2 Inhibitors of FLAP Protein

This compound is also used in the synthesis of inhibitors for the FLAP (5-lipoxygenase activating protein), which plays a crucial role in inflammatory responses. These inhibitors have potential applications in treating inflammatory diseases .

1.3 Selective Inhibition Mechanisms

Research indicates that derivatives of this compound can selectively inhibit certain cancer-related proteins while sparing normal cells, thus reducing side effects associated with traditional chemotherapies . This selectivity is critical for developing safer therapeutic options.

Organic Synthesis

2.1 Suzuki Coupling Reactions

This compound is widely utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for constructing complex polycyclic aromatic hydrocarbons (PAHs) and other functionalized organic compounds .

2.2 Synthesis of Polycyclic Aromatic Hydrocarbons

The compound serves as a reactant in synthesizing large PAHs and electron-rich benzo[g,h,i]perylenes. These materials are significant in developing organic semiconductors and photovoltaic devices due to their electronic properties .

Materials Science

3.1 Chemical Sensors

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing chemical sensors. This compound has been employed in creating sensors capable of detecting biological analytes such as glucose and glycated proteins, which are important markers for diabetes .

3.2 Nanomaterials Development

Incorporating this compound into nanomaterials has shown promise in enhancing their functional properties. For instance, when immobilized on carbon nanotube field-effect transistors (CNT-FETs), it can effectively bind to specific biomolecules, improving the sensitivity and selectivity of biosensors .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 9-Phenanthreneboronic Acid involves its ability to form boronate esters with diols and other nucleophiles. This property is utilized in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application, such as the inhibition of FLAP proteins in biological systems .

Comparación Con Compuestos Similares

9-Phenanthreneboronic Acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Similar in structure but with a phenyl group instead of a phenanthrene ring.

Naphthylboronic Acid: Contains a naphthalene ring instead of a phenanthrene ring.

Biphenylboronic Acid: Consists of two phenyl rings connected by a single bond.

The uniqueness of this compound lies in its phenanthrene ring structure, which imparts specific electronic and steric properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .

Actividad Biológica

9-Phenanthreneboronic acid (C14H11BO2), a boronic acid derivative, has garnered attention for its diverse biological activities and applications in organic synthesis. This compound is primarily utilized in the preparation of various pharmaceutical agents, including FLAP protein inhibitors and PARP-2 selective inhibitors. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C14H11BO2

- Molecular Weight : 222.05 g/mol

- CAS Number : 68572-87-2

- Solubility : Soluble in DMSO

1. Anti-inflammatory Agents

This compound is involved in the synthesis of FLAP (5-lipoxygenase activating protein) inhibitors, which are significant in treating inflammatory diseases. The inhibition of FLAP can lead to reduced production of leukotrienes, potent mediators of inflammation .

2. PARP-2 Selective Inhibitors

This compound also serves as a precursor for aminoisoquinolinones that act as selective inhibitors of PARP-2 (Poly(ADP-ribose) polymerase 2). PARP-2 plays a critical role in DNA repair mechanisms, and its inhibition has implications in cancer therapy, particularly in tumors with defective DNA repair pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- CYP450 Enzymes : Studies have shown that this compound can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor for CYP1A2 and CYP2D6 enzymes, potentially affecting the pharmacokinetics of co-administered drugs .

- Homocoupling Reactions : As a reactant in Suzuki cross-coupling reactions, it facilitates the formation of complex organic molecules that may possess biological activity. This synthetic utility underscores its importance in medicinal chemistry .

Case Studies and Experimental Data

Several studies have explored the biological implications of this compound:

- FLAP Inhibition Study :

- PARP Inhibition Effects :

- CYP450 Interaction Analysis :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

phenanthren-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAUYWOHOLVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472347 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68572-87-2 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenanthracenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 9-Phenanthreneboronic acid in analytical chemistry?

A: this compound is primarily used as a derivatizing agent in analytical techniques, particularly for analyzing brassinosteroids. It reacts with the hydroxyl groups of brassinosteroids to form fluorescent esters, enabling their detection and quantification using High Performance Liquid Chromatography (HPLC) with fluorescence detection. [, ]

Q2: How does the structure of this compound influence its reactivity?

A: The boron atom in this compound possesses an empty p-orbital, making it electrophilic and capable of forming bonds with nucleophiles. Additionally, the bulky phenanthrene ring system can influence the regio- and stereoselectivity of reactions involving this compound. [, ]

Q3: Are there examples of this compound being used in catalytic applications?

A: Yes, research indicates that this compound can act as a catalyst in organic synthesis. For instance, it has shown to enhance the O-selectivity in Palladium-catalyzed direct allylic alkylation reactions, promoting the preferential activation of allylic alcohols over allylamines. [] This selectivity arises from the formation of boronate esters with allylic alcohols, facilitating their activation.

Q4: What is the role of this compound in synthesizing complex molecules?

A: this compound serves as a valuable reagent in synthesizing complex molecules, particularly in Suzuki-Miyaura coupling reactions. [] These reactions involve the palladium-catalyzed cross-coupling of this compound with aryl halides, enabling the formation of new carbon-carbon bonds and constructing diverse biaryl compounds.

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Commonly employed analytical techniques include:

- HPLC (High Performance Liquid Chromatography): Used to separate and quantify this compound derivatives, especially in analyzing brassinosteroids. [, ]

- FTIR (Fourier-transform infrared spectroscopy): Helps identify functional groups and characterize the structure of the compound. []

- 1HNMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information about the compound, including the number and types of protons and their connectivity. []

- GC/HR-SIM (Gas Chromatography/High Resolution-Selected Ion Monitoring): Employed to confirm the identity of this compound derivatives, such as bismethaneboronates, with high precision. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.